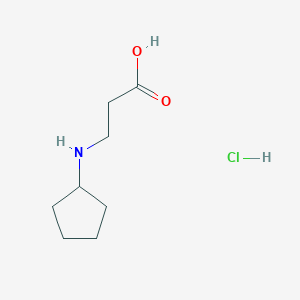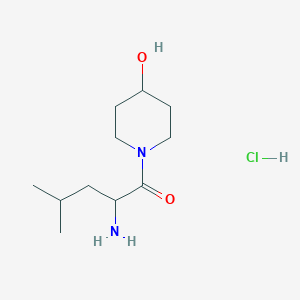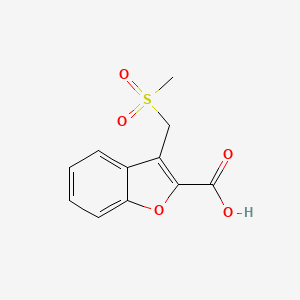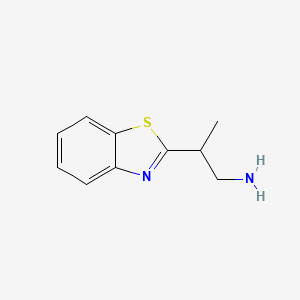
2-(1,3-Benzothiazol-2-yl)propan-1-amine
説明
“2-(1,3-Benzothiazol-2-yl)propan-1-amine” is a compound that contains a benzothiazole moiety . Benzothiazole is a heterocyclic compound; it’s a fusion of benzene and thiazole ring. The compound has been mentioned in the context of anti-tubercular compounds .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including “2-(1,3-Benzothiazol-2-yl)propan-1-amine”, has been achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .科学的研究の応用
Antimicrobial Activity
Benzothiazole derivatives have been reported to exhibit significant antimicrobial properties. This includes activity against a range of microorganisms, providing potential for the development of new antimicrobial agents .
Anti-inflammatory Properties
These compounds also show promise in anti-inflammatory treatments, which could be beneficial in the development of new medications for conditions characterized by inflammation .
Anticancer and Antitumor Applications
There is evidence that benzothiazole derivatives can act as anticancer and antitumor agents, offering a pathway for the development of novel cancer therapies .
Antifungal Uses
The antifungal properties of benzothiazole compounds could lead to the creation of new antifungal drugs, especially important given the rising resistance to existing treatments .
Anticonvulsant Effects
Research has indicated that benzothiazole derivatives can be effective as anticonvulsant agents, which could be used in the treatment of epilepsy and other seizure disorders .
Anti-tuberculosis Potential
Recent advances have highlighted the efficacy of benzothiazole-based compounds in treating tuberculosis, comparing favorably with standard reference drugs .
Diuretic Activity
2-Aminobenzothiazole, a related compound, has shown diuretic properties, suggesting potential applications in managing fluid retention and related conditions .
Anti-ulcer and Anti-histaminic Activities
These compounds have also been explored for their anti-ulcer and anti-histaminic activities, indicating a broad therapeutic potential .
作用機序
Target of Action
Benzothiazole derivatives have been known to exhibit a wide range of biological activities, including anti-tubercular properties . Therefore, it’s plausible that this compound may interact with proteins or enzymes involved in the life cycle of Mycobacterium tuberculosis, the bacterium that causes tuberculosis.
Mode of Action
Benzothiazole derivatives have been reported to inhibit the growth of mycobacterium tuberculosis . The compound likely interacts with its targets, leading to changes that inhibit the growth or survival of the bacterium.
Biochemical Pathways
Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may affect pathways critical to the survival or replication of Mycobacterium tuberculosis.
Result of Action
Given the reported anti-tubercular activity of benzothiazole derivatives , it’s plausible that this compound may lead to the death or inhibited growth of Mycobacterium tuberculosis.
特性
IUPAC Name |
2-(1,3-benzothiazol-2-yl)propan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2S/c1-7(6-11)10-12-8-4-2-3-5-9(8)13-10/h2-5,7H,6,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIIVAHYWRITMRE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN)C1=NC2=CC=CC=C2S1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1,3-Benzothiazol-2-yl)propan-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




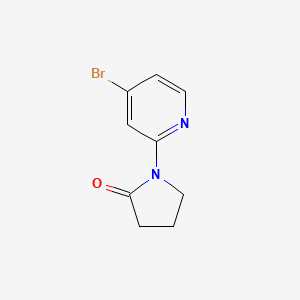



![{[4-(Benzyloxy)phenyl]methyl}[(3-fluorophenyl)methyl]amine](/img/structure/B1520242.png)
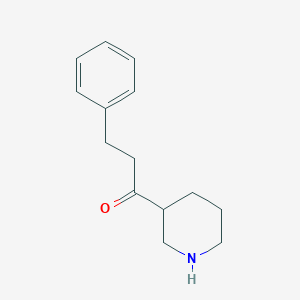
![2-[(Pyridin-2-ylmethyl)amino]propanoic acid hydrochloride](/img/structure/B1520245.png)
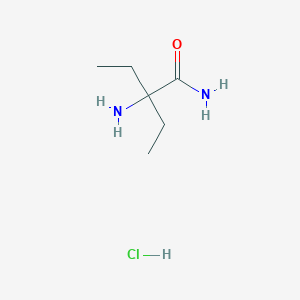
![2-amino-2-methyl-N-[3-(pyrrolidin-1-yl)phenyl]pentanamide](/img/structure/B1520251.png)

